2-Hydroxyethyl 4-nitrophenyl sulfide

Descripción general

Descripción

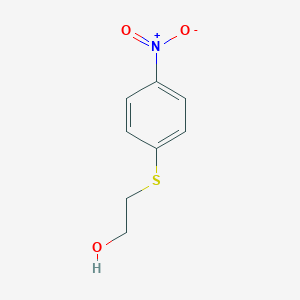

2-Hydroxyethyl 4-nitrophenyl sulfide is an organic compound with the molecular formula C₈H₉NO₃S and a molecular weight of 199.227 g/mol This compound features a nitrophenyl group attached to a thioether linkage, which is further connected to an ethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 4-nitrophenyl sulfide typically involves the reaction of 4-nitrothiophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiophenol on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxyethyl 4-nitrophenyl sulfide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thioether linkage can undergo substitution reactions with electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thioethers.

Aplicaciones Científicas De Investigación

2-Hydroxyethyl 4-nitrophenyl sulfide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce nitrophenylthio groups into molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Hydroxyethyl 4-nitrophenyl sulfide involves its interaction with molecular targets through its nitrophenyl and thioether groups. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparación Con Compuestos Similares

- Ethanol, 2-[(4-methylphenyl)thio]-

- Ethanol, 2-[(4-chlorophenyl)thio]-

- Ethanol, 2-[(4-bromophenyl)thio]-

Comparison: 2-Hydroxyethyl 4-nitrophenyl sulfide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents on the phenyl ring. The nitro group enhances the compound’s ability to participate in redox reactions and increases its potential as a biochemical probe .

Actividad Biológica

2-Hydroxyethyl 4-nitrophenyl sulfide (CAS 13287-76-8) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. Its biological activity is primarily linked to its capacity to interact with biological macromolecules, particularly proteins. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group, a nitro group, and a sulfide linkage, contributing to its reactivity and biological interactions. The presence of the nitro group enhances its electrophilic character, allowing it to form covalent bonds with nucleophiles such as cysteine residues in proteins.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to the following mechanisms:

- Covalent Bond Formation : The compound can react with thiol groups in proteins, leading to modifications that may alter protein function. This mechanism is significant in the context of enzyme inhibition and signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound can induce apoptosis in these cells through the following pathways:

- Cell Cycle Arrest : It has been observed that treatment with this compound leads to G2/M phase arrest in cancer cells, which is crucial for preventing cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies

A notable case study involved the evaluation of the compound's effects on human lung adenocarcinoma (A549) cells. The study reported:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for A549 cells was determined to be approximately 25 µM, indicating significant cytotoxicity at relatively low concentrations.

- Mechanistic Insights : Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, supporting the hypothesis that apoptosis is a primary mode of action.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Cytotoxicity | Induces apoptosis in A549 cells | |

| Cell Cycle Arrest | G2/M phase arrest observed | |

| ROS Generation | Increased ROS levels leading to oxidative stress | |

| Protein Modification | Covalent bonding with cysteine residues |

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that high concentrations may lead to adverse effects; therefore, further studies are warranted to delineate safe usage parameters in therapeutic contexts.

Propiedades

IUPAC Name |

2-(4-nitrophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYZERYSWJUUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065398 | |

| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-76-8 | |

| Record name | 2-[(4-Nitrophenyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-nitrophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.